2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group and a 2-(2-fluorophenoxy)ethyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one typically involves the reaction of 2-aminoacetophenone with iso(thio)cyanates, mediated by Selectfluor . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction environment plays a crucial role in determining the outcome, with different conditions leading to the formation of either difluoromethyl or monofluoromethyl quinazolinones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated quinazolinones.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenethylamine: This compound shares the 4-chlorophenyl group but lacks the quinazolinone core.
Cyhalofop-butyl: This compound contains a fluorophenoxy group but differs in its overall structure and application.
Uniqueness
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H16ClFN2O2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H16ClFN2O2/c23-16-11-9-15(10-12-16)21-25-19-7-3-1-5-17(19)22(27)26(21)13-14-28-20-8-4-2-6-18(20)24/h1-12H,13-14H2 |
InChI Key |
PQRXHZIERYFCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOC4=CC=CC=C4F |
Origin of Product |
United States |
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